1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-nitro-1-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-7(2)13-10-4-3-9(14(17)18)5-8(10)6-11(13)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
MEINGDOBOGEOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Nitroindole-2-carboxylic Acid
The core indole structure is constructed via the Feist-Benary reaction , which utilizes p-nitrophenylhydrazine hydrochloride and ethyl pyruvate as starting materials.
Steps :
- Condensation :
Cyclization :
Hydrolysis :
N-Isopropylation of 5-Nitroindole-2-carboxylic Acid
The indole nitrogen is alkylated with isopropyl groups using alkylation agents (e.g., isopropyl bromide) under basic conditions.
Procedure :
- 5-Nitroindole-2-carboxylic acid is dissolved in anhydrous DMF or THF.
- Sodium hydride (NaH) is added to deprotonate the indole NH at 0–25°C.
- Isopropyl bromide (1.2–1.5 equiv) is introduced, and the mixture is stirred at 25–60°C for 6–12 hours.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography.
Key Data :
Direct Nenitzescu Indole Synthesis with Pre-functionalized Substrates
N-Isopropyl-p-nitrophenylhydrazine Route
This method introduces the isopropyl group early in the synthesis, avoiding post-cyclization alkylation.
Steps :
- Synthesis of N-Isopropyl-p-nitrophenylhydrazine :
Cyclization with Ethyl Pyruvate :
Hydrolysis :
Advantages :
- Fewer steps compared to post-cyclization alkylation.
- Avoids harsh alkylation conditions.
Limitations :
Nitration of 1-Isopropylindole-2-carboxylic Acid
Synthesis of 1-Isopropylindole-2-carboxylic Acid
Indole Formation :
Nitration :
Challenges :
- Nitration requires strict temperature control to avoid over-nitration or decomposition.
- Lower yields compared to methods with pre-installed nitro groups.
Comparative Analysis of Methods
| Method | Key Steps | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Feist-Benary + Alkylation | Cyclization, hydrolysis, alkylation | 45–55% | High-purity product; scalable | Multiple steps; harsh alkylation |
| Nenitzescu Synthesis | Pre-functionalized hydrazine | 35–45% | Fewer steps | Unstable intermediates |
| Post-synthesis Nitration | Alkylation followed by nitration | 25–35% | Flexibility in nitration timing | Low yield; regioselectivity issues |
Optimization Strategies
Cyclization Catalysts
Alkylation Conditions
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves N-alkylation byproducts.
Scalability and Industrial Relevance
The Feist-Benary route (Method 1) is preferred for large-scale production due to:
- Availability of inexpensive starting materials (p-nitrophenylhydrazine, ethyl pyruvate).
- Well-established protocols for cyclization and hydrolysis.
- Pilot-Scale Data : Batches of 10 kg achieved 52% overall yield with >99% purity.
Emerging Methodologies
Recent advances include electrochemical synthesis and transition-metal catalysis :
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions ortho and para to the nitro group
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of a Lewis acid catalyst
Major Products:
Reduction of Nitro Group: 1-Isopropyl-5-amino-1H-indole-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 1-Isopropyl-5-nitro-1H-indole-2-methanol.
Electrophilic Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Table 1: Structural and Functional Comparison
*Calculated value.
Key Comparative Insights
b) Molecular Weight and Commercial Viability
- The target compound’s molecular weight (248.24 g/mol) is intermediate, suggesting balanced solubility and permeability compared to lighter analogs like 1-Methyl-1H-indole-5-carboxylic acid (175.18 g/mol) .
- Pricing : highlights significant cost disparities; 1-Methyl derivatives are commercially available at premium prices (e.g., ¥46,600/g), whereas the target compound’s cost is unspecified but likely lower due to simpler synthesis .
Biological Activity
1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article aims to consolidate research findings regarding its biological activity, including its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole ring system, which is known for its diverse biological activities. The presence of the isopropyl and nitro groups enhances its lipophilicity and potentially influences its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Integrase Inhibition : The compound has been shown to inhibit the strand transfer activity of HIV-1 integrase, a critical enzyme in the viral lifecycle. The IC50 value for this inhibition was reported at 32.37 μM, indicating moderate potency against this target .
- Antiviral Activity : In studies involving various viral strains, derivatives of indole-2-carboxylic acids have displayed antiviral properties. For instance, similar compounds have demonstrated significant inhibitory effects against respiratory syncytial virus (RSV) and dengue virus (DENV), with IC50 values ranging from 3.03 to 28 μM .
Efficacy Against Cancer
The compound's potential as an anticancer agent has also been explored. Indole derivatives are known for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain indole derivatives can inhibit the growth of HeLa cervical adenocarcinoma cells with IC50 values in the low micromolar range .
Case Studies
Several case studies highlight the biological activity of related indole derivatives:
- HIV Integrase Inhibition :
- Antiviral Screening :
- Anticancer Activity :
Data Table: Biological Activity Summary
| Compound | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | HIV Integrase | 32.37 | N/A |
| Indole Derivative (Compound 17a) | HIV Integrase | 3.11 | N/A |
| Iso-propyl Indole Derivative | DENV | 3.03 | 5.30 |
| Indole Derivative | HeLa Cells | ~0.36 | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-isopropyl-5-nitro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step process involving nitration, alkylation, and carboxylation. For example, nitro-substituted indoles are often prepared by nitration of indole precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by isopropyl group introduction via alkylation (e.g., using isopropyl halides and a base like K₂CO₃). Carboxylation at the 2-position may employ CO₂ insertion or hydrolysis of ester intermediates. Reaction temperature and stoichiometry are critical; excess nitrating agents can lead to over-nitration, while improper alkylation conditions may result in side products .
- Data Note : Yield optimization typically requires monitoring by TLC or HPLC, with purification via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How can the purity and structural identity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% by area normalization).
- FTIR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad) functional groups.
- NMR : ¹H NMR should show characteristic indole protons (δ 7.0–8.5 ppm), isopropyl CH₃ (δ 1.2–1.5 ppm), and carboxylic acid proton (δ ~12–13 ppm if present).
- Mass Spectrometry : Exact mass (e.g., ESI-MS) should match the molecular formula (C₁₂H₁₂N₂O₄).
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Solubility : Nitro-indole derivatives are typically sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Solubility data can be experimentally determined via saturation shake-flask methods .
- Stability : Nitro groups may decompose under prolonged light exposure or strong reducing agents. Store in dark, airtight containers at –20°C. Stability under reflux conditions (e.g., in acetic acid) should be tested via accelerated degradation studies .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl and nitro groups influence reactivity in further functionalization?
- Mechanistic Insight : The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to specific positions (e.g., para to nitro). The isopropyl group introduces steric hindrance, potentially slowing reactions at the 1-position. Computational studies (DFT) can predict reactive sites, while experimental validation may involve Suzuki coupling or nucleophilic aromatic substitution .
- Case Study : In related indole-2-carboxylic acids, nitro groups hinder esterification at the 2-position unless deactivated via protecting groups .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?
- Troubleshooting :
- Impurity Identification : Compare with synthetic intermediates (e.g., unreacted nitro precursors) using LC-MS.
- Tautomerism : Indole NH protons may exchange rapidly, causing peak broadening. Use DMSO-d₆ as a solvent to stabilize tautomers .
- Advanced Techniques : 2D NMR (COSY, HSQC) can resolve overlapping signals, especially in crowded aromatic regions .
Q. How can computational modeling predict the compound’s bioavailability or interaction with biological targets?
- Methodology :
- LogP Calculation : Use software like ChemAxon or experimental shake-flask methods to determine partition coefficients (LogP ~1.6–2.0 estimated for similar nitro-indoles) .
- Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The carboxylic acid group may coordinate with active-site metal ions, while the nitro group influences binding affinity .
Key Challenges and Recommendations
- Synthetic Complexity : Nitration of indoles requires precise temperature control to avoid byproducts. Use low temperatures (0–5°C) and gradual reagent addition .
- Toxicity Data Gap : While no carcinogenicity is reported for similar indoles (per IARC/OSHA), handle with PPE (nitrile gloves, EN 166-compliant goggles) due to unknown chronic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
